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molecular formula C7H3Br2ClO B1315418 3,5-Dibromobenzoyl Chloride CAS No. 23950-59-6

3,5-Dibromobenzoyl Chloride

Cat. No. B1315418
M. Wt: 298.36 g/mol
InChI Key: HLAJZZSBQMLRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04301062

Procedure details

In a flask equipped with a reflux condenser, 84 g (0.3 mole) of 3,5-dibromobenzoic acid and 68 g (0.33 mole) of phosphorus pentachloride were reacted under reflux for one hour. After removal of phosphorus oxychloride under reduced pressure by means of an aspirator, the reaction product was subjected to vacuum distillation under 8 mm Hg to obtain 63 g of 3,5-dibromobenzoic acid chloride, melting at 125° to 130° C.; in the form of a colorless transparent liquid (yield: 70%).
Quantity
84 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([Br:11])[CH:10]=1)[C:5]([Cl:13])=[O:6]

Inputs

Step One
Name
Quantity
84 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=C(C1)Br
Name
Quantity
68 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
After removal of phosphorus oxychloride under reduced pressure by means of an aspirator
DISTILLATION
Type
DISTILLATION
Details
the reaction product was subjected to vacuum distillation under 8 mm Hg

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)Cl)C=C(C1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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